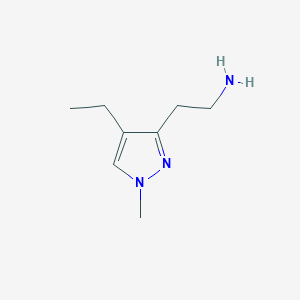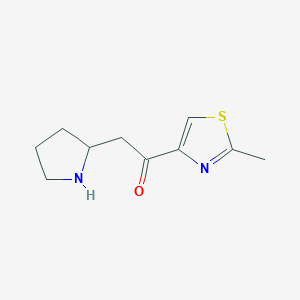
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a thiazole ring and a pyrrolidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. Common synthetic routes may include:
Cyclization reactions: to form the thiazole ring.
Nucleophilic substitution: to introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure: adjustments to optimize reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield sulfoxides or sulfones.
Reduction: might yield alcohols or amines.
Substitution: might yield halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-amine: A similar compound with an amine group instead of a ketone.
Uniqueness
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one may be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity.
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H14N2OS/c1-7-12-9(6-14-7)10(13)5-8-3-2-4-11-8/h6,8,11H,2-5H2,1H3 |
InChI Key |
FZMXLVIRGPFEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)CC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


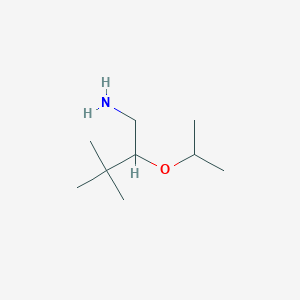
![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)
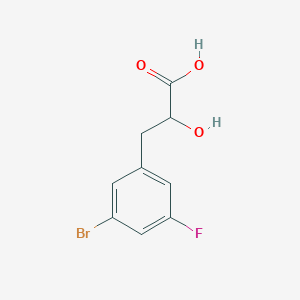
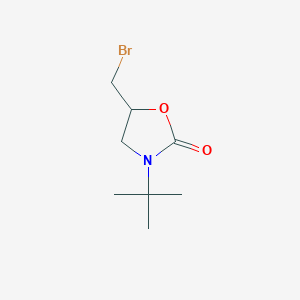
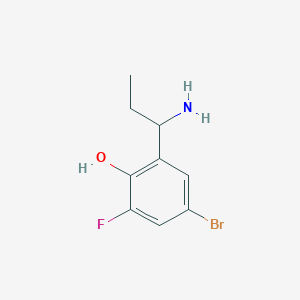
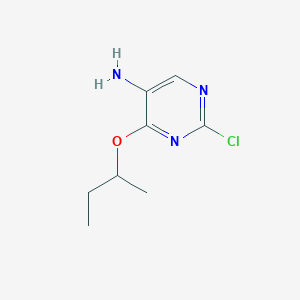
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)

![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
amine](/img/structure/B13300865.png)
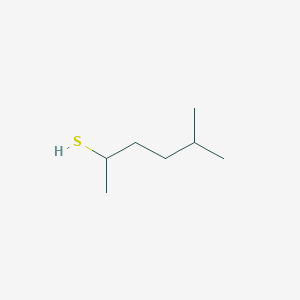
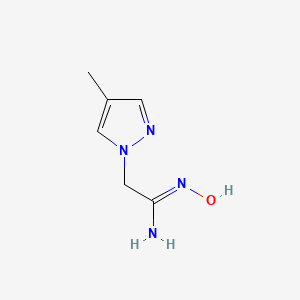
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
